molecular formula C9H16N2O B1588012 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime CAS No. 6164-67-6

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime

Cat. No.: B1588012
CAS No.: 6164-67-6
M. Wt: 168.24 g/mol
InChI Key: PUMZOLVVVUXXHJ-UHFFFAOYSA-N
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Description

9-Methyl-9-azabicyclo[331]nonan-3-one oxime is a chemical compound with the molecular formula C₉H₁₆N₂O It is a derivative of the bicyclic structure 9-azabicyclo[331]nonane, which is known for its stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime typically involves the reaction of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the original ketone.

    Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or substrate.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-9-azabicyclo[3.3.1]nonan-3-one: The parent compound without the oxime group.

    9-Azabicyclo[3.3.1]nonane N-oxyl: A related compound with a nitroxyl radical.

    9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: A derivative with an amine group instead of the oxime.

Uniqueness

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-8-3-2-4-9(11)6-7(5-8)10-12/h8-9,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMZOLVVVUXXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(=NO)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390461
Record name Pseudopelletierine oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6164-67-6
Record name 9-Azabicyclo[3.3.1]nonan-3-one, 9-methyl-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6164-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudopelletierine oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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